molecular formula C11H9F3O3 B153913 Ethyl 2,4,5-trifluorobenzoylacetate CAS No. 98349-24-7

Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No.: B153913
CAS No.: 98349-24-7
M. Wt: 246.18 g/mol
InChI Key: OTCJYVJORKMTHX-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trifluorobenzoylacetate is an organic compound with the molecular formula C11H9F3O3. It is a white to yellow solid at room temperature and is primarily used as an intermediate in organic synthesis and pharmaceutical chemistry . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4,5-trifluorobenzoylacetate typically involves the acylation of 2,4,5-trifluorobenzoic acid with ethyl acetoacetate. One common method includes the following steps :

    Acyl Chlorination: 2,4,5-trifluorobenzoic acid is reacted with thionyl chloride to form 2,4,5-trifluorobenzoyl chloride.

    Esterification: The resulting acyl chloride is then reacted with ethyl acetoacetate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,5-trifluorobenzoylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

Ethyl 2,4,5-trifluorobenzoylacetate is widely used in scientific research due to its versatile chemical properties :

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of fluorinated compounds for biological studies.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of new antibiotics and anticancer agents.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Ethyl 2,4,5-trifluorobenzoylacetate is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to similar compounds . Some similar compounds include:

    Ethyl 2,4-difluorobenzoylacetate: Lacks one fluorine atom, resulting in different reactivity and applications.

    Ethyl 2,4,5-trichlorobenzoylacetate: Contains chlorine atoms instead of fluorine, leading to different chemical behavior and uses.

    Ethyl 2,4,5-trifluorobenzoylpropionate: Similar structure but with a different ester group, affecting its reactivity and applications.

This compound stands out due to its specific trifluoromethyl substitution, which enhances its stability and reactivity in various chemical processes.

Properties

IUPAC Name

ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-2-17-11(16)5-10(15)6-3-8(13)9(14)4-7(6)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCJYVJORKMTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374557
Record name Ethyl 2,4,5-trifluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98349-24-7
Record name Ethyl 2,4,5-trifluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98349-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trifluorobenzoylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.2 g of 2,2-dichlorovinyl 2,4,5-trifluorophenyl ketone are added dropwise to a solution of 3.85 g of sodium in 65 ml of absolute ethanol at 5°-10° C., while cooling (ice/methanol) and stirring. When the exothermic reaction has subsided, the mixture is stirred at room temperature for a further 30 minutes, the solvent is stripped off in vacuo and the residue is taken up in 100 ml of methylene chloride. The mixture is shaken thoroughly with 50 ml of 2N sulphuric acid, the methylene chloride phase is separated off in a separating funnel and the aqueous phase is subsequently extracted another three times with 50 ml of methylene chloride each time. The combined CH2Cl2 solutions are washed with 100 ml of saturated sodium chloride solution and dried over sodium sulphate. The solvent is then distilled off in vacuo and the oily residue is fractionated under a fine vacuum. 16.8 g (82.2%) of ethyl 2,4,5-trifluoro-benzoylacetate of boiling point 98°-100° C./0.15 mbar are obtained. The melting point is 63°-64° C.
Name
2,2-dichlorovinyl 2,4,5-trifluorophenyl ketone
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 23.8 g of (2,4,5-trifluorobenzoyl)propanedioic acid, diethyl ester, 2.7 ml of water and 740 ml of p-dioxane was placed in an oil bath and stirred at 102° C. for 7 hours. The solution was then evaporated to dryness, heptane was added and the mixture refrigerated overnight. The resulting crystals were collected, washed with 10 ml of cold heptane and dried, giving 10.8 g of 2,4,5-trifluoro-β-oxobenzenepropanoic acid, ethyl ester.
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
740 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To an oven-dried flask was added potassium ethyl malonate (3.66 g, 21.5 mmol) and freshly distilled acetonitrile (70 mL). The mixture was cooled to 10° C. to 15° C. and stirred under an atmosphere of nitrogen and to it added anhydrous magnesium chloride (2.44 g, 25.7 mmol) and triethylamine (2.05 g, 20.3 mmol). The mixture was then stirred at room temperature under nitrogen for 2.5 hours. The resultant white slurry was recooled to 0° C. and 2,4,5-trifluorobenzoyl chloride was added over a period of 15 minutes, followed by more triethylamine (0.23 g, 2.3 mmol). The mixture was then stirred at room temperature overnight under nitrogen. Acetonitrile was then removed in vacuo and toluene (30 mL) was added. The mixture was reconcentrated and more toluene (60 mL) then added. Hydrochloric acid (1.5 M, 40 mL) was cautiously added, ensuring that the temperature did not exceed 25° C., and the aqueous layer separated. The organic fraction was washed with 1.5 M HCl (2×25 mL) and water (2×25 mL), dried over MgSO4, and solvent removed in vacuo to afford 3-oxo-3-(2,4,5-trifluoro-phenyl)-propionic acid ethyl ester as a pale orange solid (2.35 g, 9.55 mmol, 94%).
Name
potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred suspension of 125 mg of zinc dust in 5.0. of tetrahydrofuran was added 11.0 mg of methanesulfonic acid and the mixture was heated at reflux. To the mixture was added 200 mg of 2,4,5-trifluorobenzonitrile, and subsequently 276 mg of ethyl bromoacetate was added dropwise over 1 hour. After the completion of the addition, the mixture was stirred at reflux for further 0.5 hour. The reaction mixture was cooled to 0 to 10° C., 1. of 3N aqueous hydrochloric acid solution was added, and the mixture was slowly warmed to room temperature. The reaction solution was stirred for 2 hours. Tetrahydrofuran was removed by distillation under reduced pressure. The residue was extracted with ethyl acetate and purified by silica gel column chromatography (eluent: ethylacetate/n-hexane= 1/10, v/v) to give the title compound in a yield of 80% (250 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mg
Type
catalyst
Reaction Step Three
Quantity
11 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Synthesis routes and methods V

Procedure details

To 10 □ of 1,2-dichloroethane were added 1.0 g of 2,4,5-trifluorobenzonitrile, 0.43 g of zinc chloride, and 1.3 g of potassium ethylmalonate, and then the mixture was stirred at reflux. After the reaction was completed, 11 □ of 6 N hydrochloric acid was added to the mixture, which then was stirred at reflux at 90° C. for 1 hour. After confirming completion of the reaction by TLC, the solution was cooled to 20° C., and then an organic layer was separated therefrom. The organic layer was concentrated through distillation under reduced pressure. Thus resulted residue was purified by silica gel column chromatography (eluent: ethylacetate/n-hexane=1/10, v/v) to obtain the title compound in the yield of 80% (1.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
potassium ethylmalonate
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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